molecular formula C11H12ClF2N3O2 B11837542 6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine

6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine

Cat. No.: B11837542
M. Wt: 291.68 g/mol
InChI Key: NSRPLMSEFZMMGG-UHFFFAOYSA-N
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Description

6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro group, a difluoropiperidinyl moiety, a methyl group, and a nitro group attached to a pyridine ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chloro group to the pyridine ring.

    Piperidinylation: The attachment of the difluoropiperidinyl moiety.

    Methylation: The addition of a methyl group to the pyridine ring.

Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, thionyl chloride for chlorination, and appropriate piperidine derivatives for piperidinylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine
  • 6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-ol
  • 6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4-amine

Uniqueness

6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12ClF2N3O2

Molecular Weight

291.68 g/mol

IUPAC Name

6-chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine

InChI

InChI=1S/C11H12ClF2N3O2/c1-7-6-8(12)15-10(9(7)17(18)19)16-4-2-11(13,14)3-5-16/h6H,2-5H2,1H3

InChI Key

NSRPLMSEFZMMGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(CC2)(F)F)Cl

Origin of Product

United States

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